molecular formula C22H24N2O B409051 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane

1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane

Cat. No.: B409051
M. Wt: 332.4g/mol
InChI Key: JLJYHGZMSNLARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is a heterocyclic compound that features a furan ring fused with a hexahydro-pyrimidine ring, substituted with two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of a furan derivative, a diamine, and an aldehyde under specific conditions. For example, the reaction of furan-2-carbaldehyde, benzylamine, and cyclohexane-1,3-dione in the presence of an ionic liquid medium at 75-80°C for 110-120 minutes can yield the desired product .

Industrial Production Methods

The use of ionic liquids as solvents is particularly advantageous due to their negligible vapor pressure and thermal stability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hexahydro-pyrimidine ring can be reduced to form tetrahydropyrimidines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydropyrimidines and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is unique due to its combination of a furan ring and a hexahydro-pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4g/mol

IUPAC Name

1,3-dibenzyl-2-(furan-2-yl)-1,3-diazinane

InChI

InChI=1S/C22H24N2O/c1-3-9-19(10-4-1)17-23-14-8-15-24(18-20-11-5-2-6-12-20)22(23)21-13-7-16-25-21/h1-7,9-13,16,22H,8,14-15,17-18H2

InChI Key

JLJYHGZMSNLARY-UHFFFAOYSA-N

SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4

Origin of Product

United States

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